molecular formula C12H12N2O3 B189769 Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate CAS No. 2311-82-2

Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate

Cat. No.: B189769
CAS No.: 2311-82-2
M. Wt: 232.23 g/mol
InChI Key: HNJKLKWVHVLVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2311-82-2

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 4-methyl-3-oxoquinoxaline-2-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)10-11(15)14(2)9-7-5-4-6-8(9)13-10/h4-7H,3H2,1-2H3

InChI Key

HNJKLKWVHVLVMS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C

2311-82-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.0 g (18.3 mmol) of ethyl 2-oxo-1,2-dihydroquinoxaline-3-carboxylate was dissolved in N,N-dimethylformamide (100 mL), and under a nitrogen stream, 0.81 g (20.3 mmol) of 60% sodium hydride (oily) was added thereto, while maintaining the liquid temperature in the range of 5° C. to 10° C. After stirring the mixture for one hour at room temperature, 3.9 g (27.5 mmol) of iodomethane was added dropwise to the reaction solution. The mixture was stirred for a day at room temperature, and then the reaction mixture was poured into water, and extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. The inorganic matter was separated by filtration, and then the solvent was distilled off under reduced pressure. The residue thus obtained was purified by silica gel chromatography (developing solvent: ethyl acetate:hexane=3:2), to obtain 3.0 g (yield: 71%) of ethyl 1-methyl-2-oxo-1,2-dihydroquinoxaline-3-carboxylate as a white powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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